molecular formula C23H29NO4 B10867189 2-(Piperidin-1-yl)ethyl 4-[(4-ethoxyphenoxy)methyl]benzoate

2-(Piperidin-1-yl)ethyl 4-[(4-ethoxyphenoxy)methyl]benzoate

Cat. No.: B10867189
M. Wt: 383.5 g/mol
InChI Key: NVAMTXKCMZYHLB-UHFFFAOYSA-N
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Description

2-PIPERIDINOETHYL 4-[(4-ETHOXYPHENOXY)METHYL]BENZOATE is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their biological activities and are often used as building blocks in drug design .

Preparation Methods

The synthesis of 2-PIPERIDINOETHYL 4-[(4-ETHOXYPHENOXY)METHYL]BENZOATE involves several steps, including the formation of the piperidine ring and the subsequent attachment of the ethoxyphenoxy and benzoate groups. One common method for synthesizing piperidine derivatives is through cyclization reactions, where a linear precursor undergoes intramolecular reactions to form the cyclic structure . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-PIPERIDINOETHYL 4-[(4-ETHOXYPHENOXY)METHYL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-PIPERIDINOETHYL 4-[(4-ETHOXYPHENOXY)METHYL]BENZOATE has various applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2-PIPERIDINOETHYL 4-[(4-ETHOXYPHENOXY)METHYL]BENZOATE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

2-PIPERIDINOETHYL 4-[(4-ETHOXYPHENOXY)METHYL]BENZOATE can be compared with other piperidine derivatives, such as:

The uniqueness of 2-PIPERIDINOETHYL 4-[(4-ETHOXYPHENOXY)METHYL]BENZOATE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

2-piperidin-1-ylethyl 4-[(4-ethoxyphenoxy)methyl]benzoate

InChI

InChI=1S/C23H29NO4/c1-2-26-21-10-12-22(13-11-21)28-18-19-6-8-20(9-7-19)23(25)27-17-16-24-14-4-3-5-15-24/h6-13H,2-5,14-18H2,1H3

InChI Key

NVAMTXKCMZYHLB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OCCN3CCCCC3

Origin of Product

United States

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